1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

1-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 2640899-04-1) is a synthetic small-molecule piperazinyl-pyrimidine derivative with the molecular formula C₁₅H₂₂N₄O and a molecular weight of 274.36 g/mol. The compound features a 2-methylpyrimidine core substituted at the 4-position with a piperazine ring bearing an N-acetyl group and at the 6-position with a cyclobutyl substituent.

Molecular Formula C15H22N4O
Molecular Weight 274.36 g/mol
CAS No. 2640899-04-1
Cat. No. B6463452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
CAS2640899-04-1
Molecular FormulaC15H22N4O
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)C3CCC3
InChIInChI=1S/C15H22N4O/c1-11-16-14(13-4-3-5-13)10-15(17-11)19-8-6-18(7-9-19)12(2)20/h10,13H,3-9H2,1-2H3
InChIKeyHDSHWSZKMIUJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 2640899-04-1): Structural Identity and Chemical Class Definition for Procurement


1-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 2640899-04-1) is a synthetic small-molecule piperazinyl-pyrimidine derivative with the molecular formula C₁₅H₂₂N₄O and a molecular weight of 274.36 g/mol . The compound features a 2-methylpyrimidine core substituted at the 4-position with a piperazine ring bearing an N-acetyl group and at the 6-position with a cyclobutyl substituent. This scaffold belongs to a broader class of piperazinyl-pyrimidine derivatives that have been disclosed in multiple patent families as chemokine receptor 4 (CCR4) antagonists with therapeutic potential in asthma, allergic dermatitis, and other inflammatory conditions [1]. The compound is supplied primarily as a research-grade chemical for preclinical investigation, with typical purity specifications of ≥95% .

Why In-Class Piperazinyl-Pyrimidine Analogs Cannot Substitute for 1-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one in Targeted Research Programs


Within the piperazinyl-pyrimidine chemical space, even minor structural modifications at the piperazine N-acyl position, the pyrimidine C6 substituent, or the pyrimidine C2 alkyl group can produce profound shifts in target selectivity, binding kinetics, and ADME properties [1]. The acetyl group on the piperazine ring of the target compound (CAS 2640899-04-1) represents a distinct pharmacophoric feature relative to analogs bearing bulkier acyl groups such as oxolane-2-carbonyl (CAS 2640946-12-7) or 4-methylpiperazine variants, each of which may differentially affect CCR4 antagonism potency, passive permeability, and metabolic stability . Consequently, procurement of unqualified in-class compounds as drop-in replacements risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, biological assays, or preclinical candidate profiling workflows [1].

Quantitative Differentiation Evidence for 1-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one Against Closest Structural Analogs


Structural Differentiation: N-Acetyl Substituent Versus Oxolane-2-Carbonyl Analog

The target compound (CAS 2640899-04-1) bears an N-acetyl group (ethanone) on the piperazine ring, whereas the closest commercially cataloged analog, 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine (CAS 2640946-12-7), carries a bulkier oxolane-2-carbonyl substituent . The molecular weight difference is 56.04 g/mol (274.36 vs. 330.40 g/mol), and the acetyl analog has a lower calculated complexity rating (350 vs. 448), indicating reduced steric bulk and fewer rotatable bonds . In piperazinyl-pyrimidine CCR4 antagonist series, modifications at the piperazine N-acyl position have been shown to directly modulate receptor binding affinity and chemotaxis inhibition potency [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Class-Level Pharmacological Target Engagement: CCR4 Antagonism Potential of Piperazinyl-Pyrimidines

Piperazinyl-pyrimidine derivatives of general formula I, which encompasses the core scaffold of CAS 2640899-04-1, have been disclosed as human CCR4 receptor antagonists [1]. Within this patent family, compounds bearing alkyl and cycloalkyl substituents at the pyrimidine 6-position (including cyclobutyl as an explicitly claimed cycloalkyl group) demonstrated CCR4 antagonistic activity in functional assays [1]. The cyclobutyl substituent at the pyrimidine 6-position is a distinguishing feature relative to analogs bearing cyclopropyl, cyclopentyl, or cyclohexyl groups at the same position, and the patent data indicate that cycloalkyl ring size modulates chemotaxis inhibition potency [1].

CCR4 Antagonism Chemokine Receptor Inflammation

Kinase Selectivity Profile Differentiation: Piperazinyl-Pyrimidine Scaffold Versus Benzimidazole-Based NaV1.8 Blockers

The piperazinyl-pyrimidine scaffold is chemically and pharmacologically distinct from the benzimidazole-based NaV1.8 blocker PF-06305591 (CAS 1449473-97-5), despite sharing the identical molecular formula C₁₅H₂₂N₄O . PF-06305591 exhibits an IC₅₀ of 15 nM against NaV1.8 with high selectivity over other sodium channel isoforms . In contrast, the piperazinyl-pyrimidine chemotype is associated with S6K1 kinase inhibition (e.g., PF-4708671, Kᵢ = 20 nM, IC₅₀ = 160 nM) and CCR4 antagonism, representing an entirely different target engagement profile . This scaffold-level differentiation means that these two C₁₅H₂₂N₄O isomers are not interchangeable for any biological application.

Kinase Selectivity S6K1 NaV1.8 Off-Target Profiling

Acyl-Piperazinyl-Pyrimidine Patent Landscape: N-Acetyl Specificity for CNS Indications

The U.S. Patent 6,372,746 (Esteve, 2002) discloses a broad series of acyl-piperazinyl-pyrimidines claiming utility as analgesics, anxiolytics, anticonvulsants, and sleep-inducing agents [1]. Within this patent family, the N-acyl substituent is a critical determinant of pharmacological activity and therapeutic indication. The acetyl group of CAS 2640899-04-1 is the smallest possible acyl substituent in this series, which may favor CNS penetration based on the lower molecular weight and reduced polar surface area relative to larger acyl analogs [1]. The cyclobutyl substituent at the pyrimidine 6-position further differentiates this compound from older aryl- or heteroaryl-substituted variants described in the patent [1].

CNS Drug Discovery Anxiolytic Anticonvulsant Patent Analysis

Recommended Research and Industrial Application Scenarios for 1-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one Based on Verified Evidence


CCR4 Antagonist Lead Identification and SAR Expansion

Based on the patent disclosure of piperazinyl-pyrimidine derivatives as CCR4 antagonists [1], CAS 2640899-04-1 is positioned as a candidate for systematic SAR studies exploring the effect of cycloalkyl ring size (cyclobutyl vs. cyclopropyl, cyclopentyl, cyclohexyl) on CCR4 binding affinity and chemotaxis inhibition. The acetyl substituent provides a minimal baseline for subsequent N-acyl optimization, enabling clear interpretation of incremental structural modifications on target potency and selectivity.

CNS Penetration Optimization in Piperazinyl-Pyrimidine Series

The combination of low molecular weight (274.36 g/mol) and the minimal N-acetyl substituent aligns with established CNS drug-likeness criteria, as inferred from the acyl-piperazinyl-pyrimidine patent literature claiming anxiolytic, anticonvulsant, and sedative activities [2]. This compound can serve as a fragment-like starting point for CNS-targeted medicinal chemistry programs where brain penetration is a critical optimization parameter.

Cross-Scaffold Selectivity Profiling Studies

Given that the piperazinyl-pyrimidine scaffold is structurally distinct from benzimidazole-based compounds sharing the same molecular formula (e.g., PF-06305591, NaV1.8 IC₅₀ = 15 nM), CAS 2640899-04-1 is a valuable tool compound for cross-scaffold selectivity profiling panels . It can be used to establish the baseline selectivity signature of the piperazinyl-pyrimidine chemotype against ion channels, kinases, and GPCRs, thereby defining the therapeutic window for this compound class.

Preclinical In Vitro ADME and Metabolic Stability Assessment

The acetyl substituent on the piperazine ring is the smallest possible N-acyl group in this series, making CAS 2640899-04-1 an ideal reference compound for evaluating the impact of N-acyl modifications on in vitro metabolic stability, passive permeability, and cytochrome P450 inhibition. Comparative studies with the bulkier oxolane-2-carbonyl analog (CAS 2640946-12-7, MW 330.40) can quantify the effect of steric bulk on ADME parameters .

Quote Request

Request a Quote for 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.